

# A Comparative Guide to KZR-504 and KZR-616 in Autoimmune Models

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the preclinical performance of two selective immunoproteasome inhibitors, **KZR-504** and KZR-616, in the context of autoimmune disease models. The information herein is compiled from publicly available scientific literature and aims to delineate the distinct mechanisms of action and resulting therapeutic potential of these compounds.

## **Executive Summary**

**KZR-504** and KZR-616 are both epoxyketone-based inhibitors of the immunoproteasome, a specialized form of the proteasome predominantly expressed in hematopoietic cells and induced during inflammatory responses. However, they possess fundamentally different inhibitory profiles, which dictates their efficacy in autoimmune models.

- **KZR-504** is a highly selective inhibitor of the Low Molecular Mass Polypeptide 2 (LMP2 or β1i) subunit of the immunoproteasome. Preclinical data indicates that selective inhibition of LMP2 alone is insufficient to produce a significant anti-inflammatory effect, as evidenced by a lack of impact on pro-inflammatory cytokine production.
- KZR-616 (Zetopomib) is a dual inhibitor, targeting both the LMP7 (β5i) and LMP2 (β1i) subunits. This dual inhibition has been shown to be critical for broad anti-inflammatory activity, leading to potent cytokine suppression and significant efficacy in preclinical models of autoimmune diseases, such as lupus nephritis.



The following sections provide a detailed breakdown of the available experimental data for each compound.

### **Data Presentation: Quantitative Comparison**

The following tables summarize the key quantitative data for KZR-504 and KZR-616.

Table 1: In Vitro Inhibitory Activity

| Compound     | Target<br>Subunit(s) | IC50 (nM)         | Selectivity          | Reference |
|--------------|----------------------|-------------------|----------------------|-----------|
| KZR-504      | LMP2 (β1i)           | 51                | >80-fold vs.<br>LMP7 | [1][2]    |
| LMP7 (β5i)   | 4,274                | [1]               |                      |           |
| β1c          | 46,270               | ~908-fold vs. β1c | [2][3]               |           |
| KZR-616      | hLMP7 (β5i)          | 39                | -                    | [4]       |
| mLMP7 (β5i)  | 57                   | -                 | [4]                  | _         |
| hLMP2 (β1i)  | 131                  | -                 | [4]                  | _         |
| mLMP2 (β1i)  | 179                  | -                 | [4]                  | _         |
| MECL-1 (β2i) | 623                  | -                 | [4]                  | _         |
| β5c          | 688                  | -                 | [4]                  | _         |

h: human, m: mouse

Table 2: In Vitro Effects on Cytokine Production in Human PBMCs



| Compound | Concentration | Stimulation                   | Effect on Pro-<br>inflammatory<br>Cytokines                                                                             | Reference |
|----------|---------------|-------------------------------|-------------------------------------------------------------------------------------------------------------------------|-----------|
| KZR-504  | Not specified | Lipopolysacchari<br>de (LPS)  | Little to no effect<br>on cytokine<br>production                                                                        | [1][5]    |
| KZR-616  | 500 nM        | LPS or anti-<br>CD3/anti-CD28 | Blocked<br>production of<br>>30 pro-<br>inflammatory<br>cytokines (e.g.,<br>TNF-α, GM-CSF,<br>IL-6, IL-12/IL-23<br>p40) | [6][7][8] |

Table 3: In Vivo Efficacy in NZB/W F1 Mouse Model of Lupus Nephritis (KZR-616)

| Treatment<br>Group | Dosing<br>Regimen                                                   | Proteinuria<br>Outcome                                                       | Anti-dsDNA<br>IgG Levels | Reference |
|--------------------|---------------------------------------------------------------------|------------------------------------------------------------------------------|--------------------------|-----------|
| Vehicle            | IV, three times a<br>week for 13<br>weeks                           | Progression to severe proteinuria                                            | -                        | [6]       |
| KZR-616            | 5 mg/kg IV or 10<br>mg/kg SC, three<br>times a week for<br>13 weeks | Complete and durable resolution of proteinuria                               | Significantly reduced    | [6][9]    |
| KZR-616            | 10 mg/kg IV,<br>once weekly                                         | Similar reduction<br>in proteinuria to<br>the three times a<br>week schedule | Not specified            | [6]       |

No in vivo efficacy data for **KZR-504** in autoimmune models has been identified in the searched literature.



# Experimental Protocols In Vivo Lupus Nephritis Model (KZR-616)

- Animal Model: Female NZB/W F1 mice, 24-26 weeks of age, with established disease (proteinuria positive and anti-IgG dsDNA antibody positive) were used.[6]
- Treatment Groups:
  - Vehicle (10% hydroxypropyl-beta cyclodextrin) administered intravenously (IV).[6]
  - KZR-616 administered at 5 mg/kg IV or 10 mg/kg subcutaneously (SC) three times per week for 13 consecutive weeks.[6]
  - KZR-616 administered at 7.5 mg/kg once a week for 13 consecutive weeks.
- Endpoint Measurements:
  - Proteinuria: Monitored to evaluate the severity of nephritis.[10]
  - Autoantibodies: Serum levels of anti-dsDNA IgG and total IgG were measured.[6]
  - Histology: Kidneys were harvested, stained with hematoxylin and eosin, and assessed for glomerular nephritis, sclerosis, tubular changes, and lymphoid infiltrates.[9][10] Renal IgG deposition was also evaluated.[11]
  - Gene Expression Analysis: RNA was extracted from spleens and kidneys after 11 weeks
     of treatment and evaluated by RNA sequencing.[10]

#### In Vitro Cytokine Production Assay (KZR-616)

- Cells: Human peripheral blood mononuclear cells (PBMCs).[6]
- Treatment: PBMCs were exposed to 500 nM KZR-616 for 1 hour.[6]
- Stimulation: Following treatment, cells were stimulated for 24 hours with either lipopolysaccharide (LPS) or anti-CD3/anti-CD28 antibodies.[6]
- Analysis: Cytokine levels in the supernatant were measured.[6]



## **Mandatory Visualization**



Click to download full resolution via product page



Caption: Signaling pathway of immunoproteasome inhibition.



Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References



- 1. immune-system-research.com [immune-system-research.com]
- 2. A Nut for Every Bolt: Subunit-Selective Inhibitors of the Immunoproteasome and Their Therapeutic Potential PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Discovery of Highly Selective Inhibitors of the Immunoproteasome Low Molecular Mass Polypeptide 2 (LMP2) Subunit PMC [pmc.ncbi.nlm.nih.gov]
- 6. Zetomipzomib (KZR-616) attenuates lupus in mice via modulation of innate and adaptive immune responses PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Zetomipzomib (KZR-616) attenuates lupus in mice via modulation of innate and adaptive immune responses [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Selective Inhibition of the Immunoproteasome with KZR-616 Blocks Multiple Cell Signaling Pathways, Plasma Cell Signatures and Myeloid Cell Associated Damage in the NZB/W Lupus Nephritis Model - ACR Meeting Abstracts [acrabstracts.org]
- 11. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [A Comparative Guide to KZR-504 and KZR-616 in Autoimmune Models]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b608407#kzr-504-versus-kzr-616-in-autoimmune-models]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote



Check Availability & Pricing



## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com